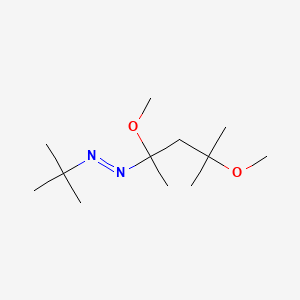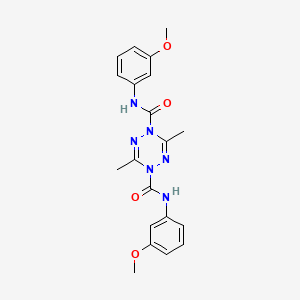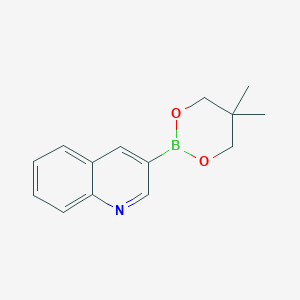![molecular formula C19H20O3 B13940934 (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone is an organic compound that features a benzyl group, a tetrahydropyran-2-yloxy group, and a phenyl ketone. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.
Ketone Formation: Finally, the ketone group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tetrahydropyran-2-yloxy group can act as a protecting group for alcohols in multi-step synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone involves its interaction with various molecular targets. The aromatic and heterocyclic components allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Benzyl)-[4-(tetrahydrofuran-2-yloxy)phenyl]-ketone: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.
(Benzyl)-[4-(methoxy)phenyl]-ketone: Contains a methoxy group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Tetrahydropyran-2-yloxy Group: Provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Versatility: The combination of aromatic and heterocyclic elements makes it versatile for various applications in chemistry, biology, and industry.
This detailed article provides a comprehensive overview of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H20O3 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[4-(oxan-2-yloxy)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(14-15-6-2-1-3-7-15)16-9-11-17(12-10-16)22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-14H2 |
InChI-Schlüssel |
AOZYDRDGRMVOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)


![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)





![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)

